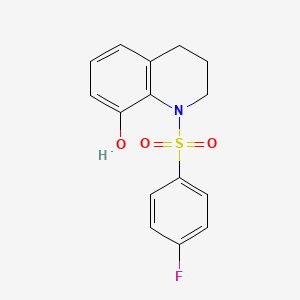

1-(4-Fluoro-benzenesulfonyl)-1,2,3,4-tetrahydro-quinolin-8-ol

描述

Molecular Architecture and Stereochemical Features

X-ray Crystallographic Analysis of Core Tetrahydroquinoline Scaffold

The tetrahydroquinoline core in 1-(4-fluoro-benzenesulfonyl)-1,2,3,4-tetrahydro-quinolin-8-ol adopts a half-chair conformation , as observed in related sulfonylated tetrahydroquinolines. Key structural features include:

- Bond-angle sum at nitrogen : ~354.6°, consistent with tetrahydroquinoline derivatives.

- Dihedral angle between aromatic rings : ~74.15° between the tetrahydroquinoline and benzenesulfonyl moieties, enabling π–π interactions.

- Hydrogen bonding : Weak C–H⋯O interactions form C(8) and C(4) chains, stabilizing the crystal lattice.

Table 1: Comparative Structural Metrics

The fluorine substituent at the para position of the benzenesulfonyl group influences packing interactions . Fluorine’s small size and high electronegativity may alter intermolecular F⋯H or F⋯C contacts compared to non-fluorinated analogs.

Electronic Effects of 4-Fluoro-benzenesulfonyl Substituent

The 4-fluoro-benzenesulfonyl group exerts electron-withdrawing effects through inductive (-I) and resonance (-M) mechanisms:

- Inductive Effect :

- Resonance Effect :

Table 2: Electronic Effects of Substituents

| Group | Inductive Effect (-I) | Resonance Effect (+M/-M) | Hammett σ~para~ |

|---|---|---|---|

| -SO~2~- | Strong | -M (electron-withdrawing) | 0.38 |

| -SO~2~-C~6~H~4~-F | Strong (enhanced by F) | -M (dominant) | ~0.45* |

*Estimated based on fluorine’s σ~para~ = 0.15 and sulfonyl group’s σ~para~ = 0.38.

Conformational Analysis Through Computational Modeling

Ab initio studies (MP2 method) reveal multiple low-energy conformers for tetrahydroquinoline derivatives, influenced by the 4-fluoro-benzenesulfonyl group:

- Screw-Boat Conformation :

- Electronic Transitions :

Table 3: Computational Conformational Energies

| Conformer | Energy (kcal/mol) | Dominant Interactions |

|---|---|---|

| Screw-boat | 0.0 | C–H⋯O, π–π |

| Alternate enantiomer | 1.2 | Reduced H-bonding |

属性

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3S/c16-12-6-8-13(9-7-12)21(19,20)17-10-2-4-11-3-1-5-14(18)15(11)17/h1,3,5-9,18H,2,4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPILEOCYYDRBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)O)N(C1)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-Fluoro-benzenesulfonyl)-1,2,3,4-tetrahydro-quinolin-8-ol (CAS No. 385407-68-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

- Molecular Formula : C₁₅H₁₄FNO₃S

- Molecular Weight : 307.34 g/mol

- CAS Number : 385407-68-1

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties.

Case Study: Antibacterial Effects

A study evaluated the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (μM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Inhibition of nucleic acid and peptidoglycan production |

| Escherichia coli | >125 | Bacteriostatic effect |

The compound demonstrated bactericidal activity against Staphylococcus aureus and Enterococcus faecalis but was less effective against Escherichia coli, indicating a selective action profile .

Antifungal Activity

In addition to its antibacterial properties, the compound has also shown antifungal activity:

| Fungal Strain | MIC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|

| Candida albicans | 50 | 90.41% |

| C. tropicalis | 40 | 75% - 83% |

The compound inhibited biofilm formation significantly, suggesting its potential use in treating biofilm-associated infections .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in various biological processes.

Phosphodiesterase Inhibition

This compound has been identified as a selective inhibitor of phosphodiesterase (PDE) enzymes. The IC50 value for PDE inhibition was reported as follows:

| Enzyme Type | IC50 (nM) |

|---|---|

| PDE4 | 140 |

| PDE5 | >1000 |

This selective inhibition may have implications for treating inflammatory diseases and other conditions where PDE activity is dysregulated .

Binding Affinity and Molecular Recognition

The binding characteristics of the compound have been explored through molecular docking studies. It was found to interact with potassium channels with an IC50 value of approximately 58.5 μM, indicating moderate affinity .

科学研究应用

Antiparasitic Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antiparasitic activity. A study reported the synthesis of new 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives, which demonstrated effective inhibition against Leishmania species. The structure-activity relationship (SAR) analysis highlighted the importance of the sulfonyl group in enhancing biological activity against parasites .

Phosphodiesterase Inhibition

The compound has been investigated as a potential inhibitor of phosphodiesterases (PDEs), particularly PDE10A. PDE inhibitors are crucial in treating various neurological disorders. A study designed and synthesized novel keto-benzimidazoles that showed potent inhibition of PDE10A, suggesting that similar structures may leverage the tetrahydroquinoline scaffold for enhanced efficacy .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of tetrahydroquinoline derivatives. Research indicates that these compounds can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases. The incorporation of a benzenesulfonyl moiety may enhance the lipophilicity and blood-brain barrier penetration of these compounds, making them suitable candidates for further development in neuropharmacology .

Case Study: Synthesis and Evaluation

A detailed case study involved the synthesis of 1-(4-Fluoro-benzenesulfonyl)-1,2,3,4-tetrahydro-quinolin-8-ol derivatives followed by biological evaluation. The synthesized compounds were tested for their ability to inhibit specific enzymes linked to disease pathways. The results indicated promising inhibitory activity against target enzymes with IC50 values in the low micromolar range .

Toxicological Assessments

Toxicological studies are essential for understanding the safety profile of new compounds. In vitro assays have been conducted to assess cytotoxicity and genotoxicity. These studies revealed that while some derivatives exhibited moderate cytotoxic effects on cancer cell lines, they maintained a favorable safety profile in non-cancerous cells .

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer chemistry as a building block for synthesizing advanced materials. Its sulfonyl group can participate in various polymerization reactions, leading to the development of novel polymeric materials with enhanced thermal and mechanical properties .

Nanotechnology

In nanotechnology, this compound can serve as a functionalizing agent for nanoparticles. Its ability to interact with various substrates makes it valuable for creating hybrid materials with tailored properties for applications in drug delivery systems and biosensors .

相似化合物的比较

Key Observations:

- Solubility : Fluorinated derivatives may exhibit higher aqueous solubility than their methyl-substituted counterparts due to increased polarity.

- Thermal Stability: The quinolone derivative in (melting point 268–269°C) demonstrates that fluorobenzenesulfonyl groups can contribute to high thermal stability in complex heterocyclic systems .

Commercial and Industrial Relevance

- Availability : Derivatives like 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride () are commercially available for use in pharmaceutical intermediates, underscoring the industrial utility of fluorobenzenesulfonyl compounds .

常见问题

Basic: What are the standard synthetic routes for 1-(4-fluoro-benzenesulfonyl)-1,2,3,4-tetrahydro-quinolin-8-ol, and how are yields optimized?

Methodological Answer:

The compound is synthesized via nucleophilic substitution, where a halogenated precursor (e.g., 3-chloro-2-methyl-2-hydroxy propionic acid) reacts with sodium 4-fluorophenyl-sulfinate under basic conditions (Na₂CO₃) and phase-transfer catalysis (tetrabutyl ammonium chloride). Refluxing for 24 hours in water/ethyl acetate followed by acidification (pH 3) and purification via dichloromethane reflux achieves ~46–52% yields . Yield optimization involves:

- Catalyst loading : Increasing tetrabutyl ammonium chloride (0.2–0.5 eq) enhances reaction kinetics.

- Temperature control : Prolonged reflux (>24 hours) risks decomposition; monitoring by TLC/HPLC is advised.

- Purification : Sequential extraction (6× ethyl acetate) reduces polar impurities.

Advanced: How do stereochemical outcomes vary in sulfonylation reactions of tetrahydroquinoline derivatives?

Methodological Answer:

Chiral centers in tetrahydroquinoline scaffolds (e.g., C2 and C3 positions) influence sulfonylation regioselectivity. For example, enantiopure precursors (e.g., (+)-2-hydroxy-2-methyl-3-chloro propionic acid) yield products with specific optical rotations ([α] = -3.3° in methanol), whereas racemic mixtures produce lower enantiomeric excess . Advanced strategies include:

- Chiral auxiliaries : Temporarily introduce groups to direct sulfonylation.

- Asymmetric catalysis : Use palladium or organocatalysts to bias transition states.

- Resolution : Post-synthesis chiral chromatography or crystallization.

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Verify quinoline proton environments (e.g., aromatic δ 6.8–8.2 ppm) and sulfonyl group integration .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .

- Melting point : Consistency with literature (e.g., 123–126°C) indicates purity .

- IR : Sulfonyl S=O stretches (~1350–1150 cm⁻¹) and hydroxyl O-H (~3200 cm⁻¹) .

Advanced: How do solvent polarity and pH affect the compound’s UV-Vis spectral properties?

Methodological Answer:

Protonation of the hydroxyl group (quinolin-8-ol) in acidic media induces hypsochromic shifts (e.g., λmax from 409 nm to 397 nm in TFA/DMSO) due to increased HOMO-LUMO gaps. Hyperchromic effects (ε increase from 15,487 to 24,000 M⁻¹cm⁻¹) correlate with solvent polarity and π-π* transitions . Methodological considerations:

- pH titration : Monitor λmax shifts to identify protonation equilibria.

- Solvent screening : Compare polar aprotic (DMF) vs. protic (ethanol) solvents.

Basic: What are common byproducts in its synthesis, and how are they characterized?

Methodological Answer:

Byproducts include:

- Unreacted sulfinate salts : Detected via residual SO₂ signals in IR .

- Di-sulfonylated adducts : Identified by HRMS (m/z ≈ 2× molecular weight) .

- Oxidation products : Quinoline ring hydroxylation (LCMS retention time shifts) .

Mitigation : Use inert atmospheres (N₂) to prevent oxidation and stoichiometric control (1:1.6 precursor:sulfinate ratio) .

Advanced: How can computational modeling predict reactivity in sulfonylation reactions?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict sulfonate attack sites. Key parameters:

- Electrostatic potential maps : Highlight nucleophilic regions (e.g., quinoline C4 vs. C8).

- Activation energy barriers : Compare pathways for mono- vs. di-substitution.

- Solvent effects : COSMO-RS models simulate polarity impacts on reaction kinetics.

Validation via experimental ΔG‡ (kinetic studies) and HPLC product ratios .

Basic: What are the stability profiles under varying storage conditions?

Methodological Answer:

- Thermal stability : Decomposition >150°C (TGA/DSC). Store at 2–8°C in amber vials.

- Light sensitivity : UV-Vis degradation (λmax broadening) in direct light; use argon-filled containers .

- Hydrolytic stability : Susceptible to sulfonate cleavage in alkaline buffers (pH >9); monitor via LCMS .

Advanced: How to resolve contradictions in reported melting points or spectral data?

Methodological Answer:

Discrepancies (e.g., 123–126°C vs. 125–126°C ) arise from:

- Polymorphism : Recrystallize from different solvents (e.g., ethyl acetate vs. dichloromethane).

- Impurity profiles : Use preparative HPLC to isolate pure fractions.

- Calibration : Standardize DSC heating rates (±1°C/min) and NMR referencing (TMS vs. solvent peaks).

Basic: What in vitro assays are used to study its biological activity?

Methodological Answer:

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 IC₅₀) with positive controls (celecoxib).

- Cellular uptake : LCMS quantification in cell lysates after 24-hour exposure.

- Cytotoxicity : MTT assays (IC₅₀) in cancer vs. normal cell lines .

Advanced: How to design SAR studies for sulfonamide-modified tetrahydroquinolines?

Methodological Answer:

- Core modifications : Compare 1,2,3,4-tetrahydroquinoline vs. fully aromatic quinoline.

- Sulfonyl substituents : Vary para-fluoro (electron-withdrawing) with meta-methyl (electron-donating).

- Pharmacophore mapping : Overlay docking poses (e.g., AutoDock Vina) to identify critical interactions.

Validate via IC₅₀ trends and crystallography (e.g., protein-ligand co-structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。